

DNA-PK Inhibitors in Oncology: A Comparative Analysis of Clinical Trial Data

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The landscape of cancer therapy is continually evolving, with targeted therapies playing an increasingly crucial role. Among these, inhibitors of the DNA-dependent protein kinase (DNA-PK) have emerged as a promising strategy, particularly in enhancing the efficacy of radiotherapy and chemotherapy.[1][2] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[3][4] By inhibiting this repair mechanism, cancer cells become more susceptible to the DNA-damaging effects of conventional cancer treatments.[1] This guide provides a comparative analysis of DNA-PK inhibitors that have been evaluated in clinical trials, with a focus on their performance, safety, and the experimental designs of these studies.

While a formal meta-analysis of clinical trials for DNA-PK inhibitors is not yet available, this guide synthesizes data from various published studies to offer a comparative overview for researchers, scientists, and drug development professionals. The primary focus will be on inhibitors for which clinical data has been reported, including peposertib (M3814), CC-115, and AZD7648.

Comparative Performance of DNA-PK Inhibitors

The clinical development of DNA-PK inhibitors has largely focused on their use in combination with other cancer therapies, primarily radiotherapy. The following tables summarize key quantitative data from clinical trials of several DNA-PK inhibitors.

Table 1: Safety and Tolerability of Peposertib (M3814) in Combination Therapies

Trial Identifier	Combination Therapy	Patient Population	Dose Limiting Toxicities (DLTs)	Recommended Phase II Dose (RP2D) / Maximum Tolerated Dose (MTD)
NCT02516813	Peposertib + Radiotherapy	Advanced Solid Tumors	Grade 3 mucositis, odynophagia	300 mg once daily (QD) being explored
NCT03770689	Peposertib + Capecitabine + Radiotherapy	Locally Advanced Rectal Cancer	Occurred at 100 mg, 150 mg, and 250 mg	MTD/RP2D not declared as the study was closed
NCT04172532	Peposertib + Hypofractionated Radiotherapy	Locally Advanced Pancreatic Adenocarcinoma	No DLTs observed	300 mg daily for 14 days with SBRT at 8 Gy x 5 fractions
NCT04555577	Peposertib + Radiotherapy	Newly Diagnosed MGMT-Unmethylated Glioblastoma	1 DLT (Grade 3 radiation necrosis) at 300mg	Not yet determined
Phase I Study	Peposertib + Avelumab	Advanced Solid Tumors	1 DLT at 250 mg and 300 mg b.i.d.; 3 DLTs at 400 mg b.i.d.	200 mg twice daily (b.i.d.)
Phase I Study	Peposertib + Avelumab + Radiotherapy	Advanced Solid Tumors	No DLTs reported	250 mg QD

Table 2: Efficacy of Peposertib (M3814) in Combination Therapies

Trial Identifier	Combination Therapy	Patient Population	Key Efficacy Outcomes
NCT03770689	Peposertib + Capecitabine + Radiotherapy	Locally Advanced Rectal Cancer	Clinical Complete Response (cCR) rate of 15.8% (3/19 patients). The combined cCR/pathologic complete response (pCR) rate was 5.3% (1 patient)
First-in-human Phase I (NCT02316197)	Peposertib Monotherapy	Advanced Solid Tumors	Best overall response was stable disease in 12 patients, lasting for ≥12 weeks in seven patients.

Table 3: Overview of Other DNA-PK Inhibitors in Clinical Trials

Inhibitor	Mechanism of Action	Combination Therapy in Trials	Patient Population in Trials	Key Findings from Early Trials
CC-115	Dual DNA-PK and mTOR inhibitor	-	Glioblastoma, Advanced Solid Tumors, Multiple Myeloma, Non-Hodgkin's Lymphoma	Showed notable efficacy and tolerability in a Phase I study in patients with advanced tumors. A patient with endometrial cancer achieved a complete regression.
AZD7648	Potent and selective DNA-PK inhibitor	Doxorubicin or Olaparib	-	Preclinical studies show it enhances olaparib efficacy in ATM-deficient models. Phase I and II clinical trials are ongoing.

Experimental Protocols and Methodologies

The design of clinical trials for DNA-PK inhibitors is critical for assessing their safety and efficacy. Below are summaries of the methodologies used in key studies.

Protocol: Phase Ib Study of Peposertib with Neoadjuvant Chemoradiation in Locally Advanced Rectal Cancer (NCT03770689)

- Objective: To determine the maximum tolerated dose (MTD) and recommended phase II dose (RP2D) of peposertib combined with capecitabine-based chemoradiotherapy (CRT).

- Patient Population: Patients with locally advanced rectal cancer.
- Treatment Regimen:
 - Patients received peposertib orally once daily at doses ranging from 50 mg to 250 mg.
 - Concurrently, patients received capecitabine (825 mg/m² twice daily) and radiotherapy (5 days per week) for 5 to 5.5 weeks.
- Assessments:
 - Dose-limiting toxicities (DLTs) were evaluated.
 - Clinical restaging was performed 8 weeks after completion of CRT to assess response.
 - Patients with a clinical complete response (cCR) could opt for surveillance, while those with an incomplete response were recommended for total mesorectal excision.

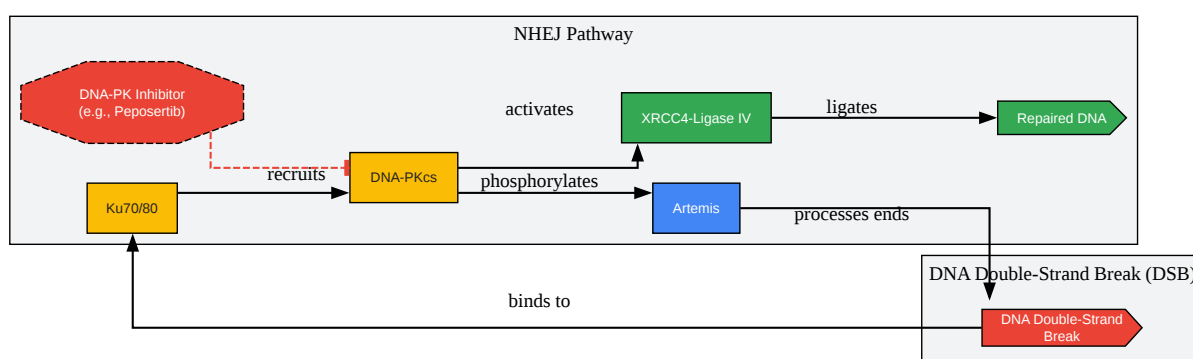
Protocol: Phase I Trial of M3814 (Peposertib) in Combination with Radiotherapy in Advanced Solid Tumors (NCT02516813)

- Objective: To evaluate the safety, tolerability, pharmacokinetic profile, and clinical activity of M3814 combined with radiotherapy.
- Patient Population: Patients with tumors or metastases in the head and neck region or thorax requiring palliative radiotherapy.
- Treatment Regimen:
 - Patients received M3814 at escalating doses starting from 100 mg.
 - Palliative radiotherapy was administered at a dose of 30 Gy in 10 fractions.
- Assessments:
 - Dose-limiting toxicities were evaluated up to 3 weeks after radiotherapy.

- Tumor evaluation was performed every 6 weeks for the first 6 months and every third month thereafter.

Visualizing the Science: Pathways and Processes

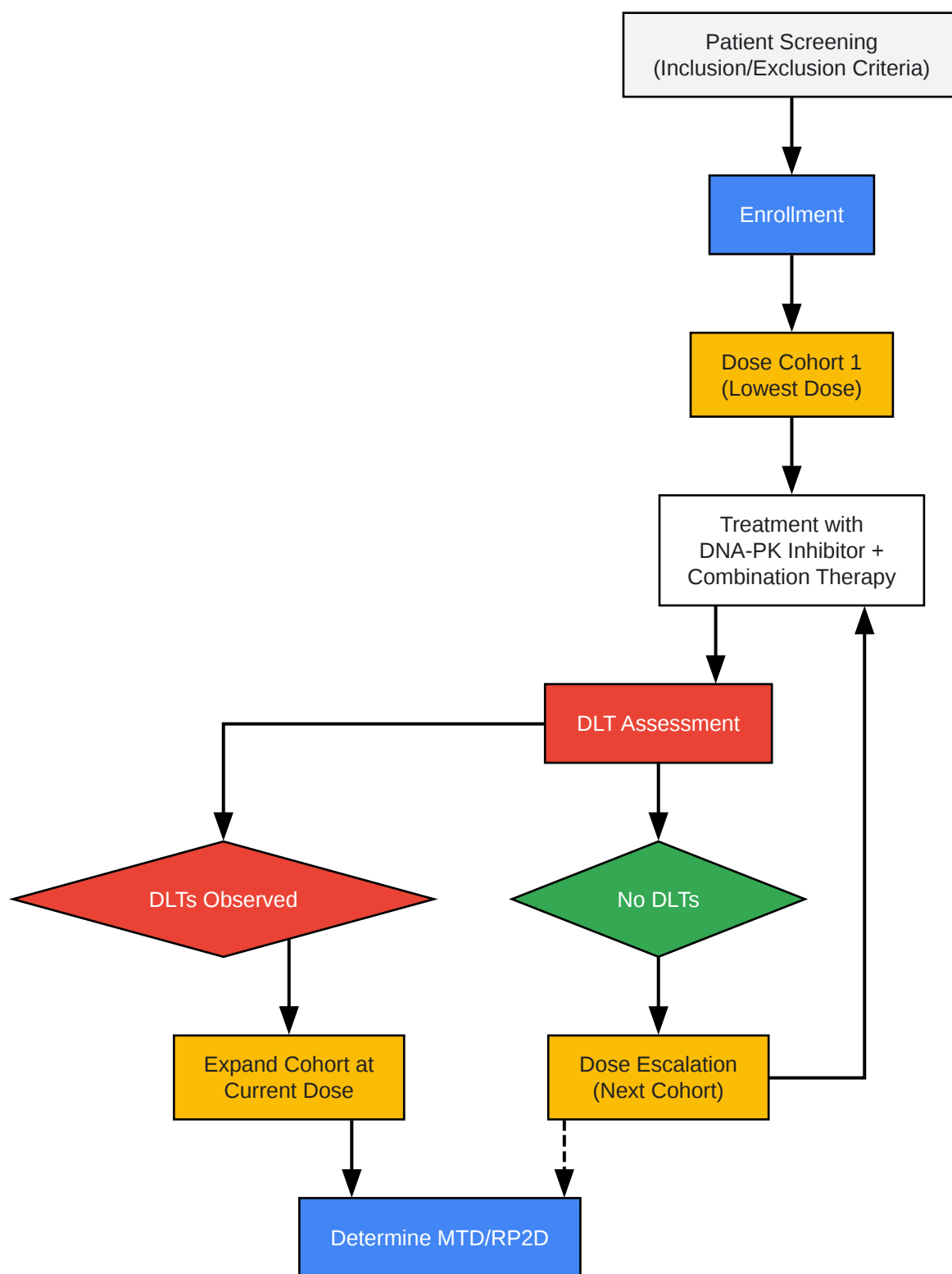
DNA-PK Signaling Pathway in DNA Double-Strand Break Repair

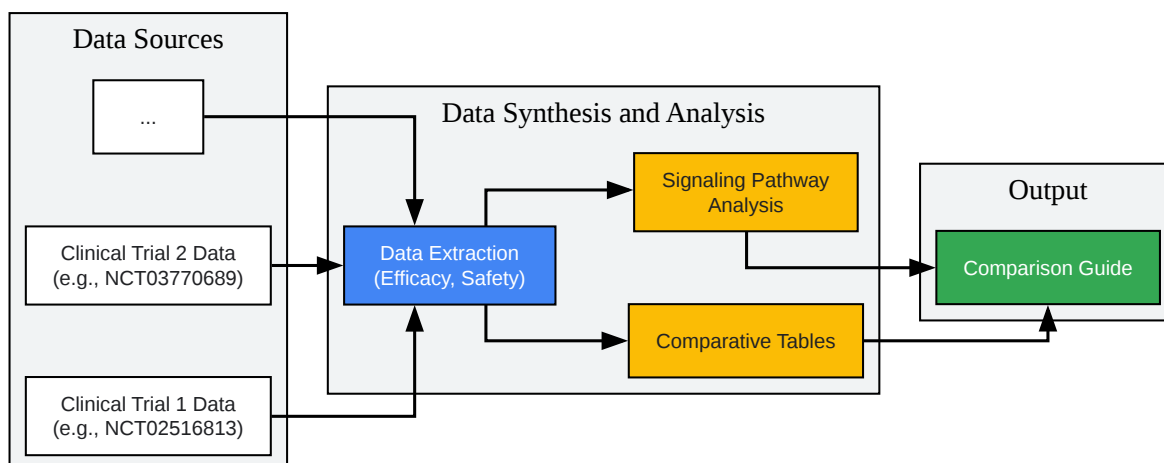


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Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair.

Generalized Workflow of a Phase I Dose-Escalation Clinical Trial for a DNA-PK Inhibitor





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